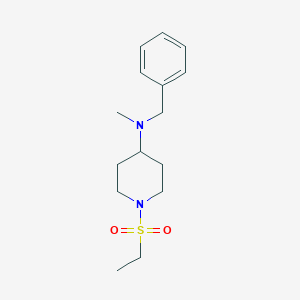![molecular formula C16H18N2O2 B247288 N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.
Mécanisme D'action
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide works by selectively inhibiting the enzyme FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide increases levels of anandamide, which activates cannabinoid receptors in the brain and body. This activation leads to a range of physiological and biochemical effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can increase levels of anandamide, reduce pain and inflammation, and improve mood. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments is its selectivity for FAAH. This selectivity means that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can be used to specifically target the endocannabinoid system, without affecting other systems in the body. However, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Orientations Futures
There are many potential future directions for research on N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide analogs that have improved solubility and longer half-lives. These analogs could be used to improve the efficacy of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in the treatment of pain, inflammation, and other conditions. Another potential direction for research is in the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other drugs. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can enhance the effects of other drugs, which could make it useful in combination therapy. Finally, research on the safety and toxicity of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is needed in order to fully understand its potential as a therapeutic agent.
Conclusion
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its ability to increase levels of anandamide has been shown to have a range of beneficial effects. While there are some limitations to the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments, there are many potential future directions for research on this compound. Overall, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide represents a promising avenue for the development of new treatments for pain, inflammation, and other conditions.
Méthodes De Synthèse
The synthesis of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyridine with 2-phenoxyacetic acid to form 2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. This intermediate is then methylated using dimethyl sulfate to produce N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, which is N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide.
Applications De Recherche Scientifique
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can reduce pain and inflammation in animal models by increasing levels of anandamide, which has analgesic and anti-inflammatory effects. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-methyl-2-phenoxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-10-14-7-5-6-11-17-14)16(19)13-20-15-8-3-2-4-9-15/h2-9,11H,10,12-13H2,1H3 |
Clé InChI |
AQEZJQWXEWTONF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)



amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)